molecular formula C9H13BrN2O B1462795 2-[(5-Bromo-2-pyridinyl)amino]-2-methyl-1-propanol CAS No. 1154894-63-9

2-[(5-Bromo-2-pyridinyl)amino]-2-methyl-1-propanol

Cat. No. B1462795
CAS RN: 1154894-63-9
M. Wt: 245.12 g/mol
InChI Key: CESZUUDROCEANH-UHFFFAOYSA-N
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Description

The compound contains a pyridine ring, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom . The compound also contains a bromine atom, which could potentially make it a good candidate for various organic reactions.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the positions of the bromine atom and the amino group on the pyridine ring. The presence of these functional groups could potentially influence the compound’s reactivity and properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine atom and the amino group. The bromine atom is a good leaving group, and the amino group can act as a nucleophile or base in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase the compound’s molecular weight and potentially its boiling point .

Scientific Research Applications

Coordination Compounds and Ligand Synthesis

The reaction of pyridine-2-carbonitrile with amino alcohols, including 2-amino-2-methyl-1-propanol, in the presence of Cu(II) and Co(II) salts leads to the formation of solid complexes containing 2-pyridinyl-2-oxazolines. These complexes have been studied for their stereochemistry and mode of ligand coordination, providing insights into the formation of 2-pyridinyl-2-oxazolines in the coordination sphere of these metals (Segl, Jamnický, Koman, & Głowiak, 1998).

Heterocyclic Chemistry and Synthesis

Further research into the metal-promoted reactions of nitriles with amino alcohols, including 2-amino-2-methyl-1-propanol, has led to the isolation of solid complexes containing 2-pyridinyl-2-oxazolines. These findings offer a new preparative method for 2-oxazolines through direct reaction of a nitrile with amino alcohols in the presence of nickel bromide, highlighting a novel approach to heterocyclic chemistry (Segl′a & Jamnický, 1993).

Antitumor Properties of Pyridinecarboxamides

A variety of 2-substituted-4,6-diaryl-3-pyridinecarboxamides have been synthesized through reactions involving 2-bromo analogues, showing considerable in vitro antitumor properties against various human tumor cell lines. This research demonstrates the potential therapeutic applications of pyridinecarboxamide derivatives, including those derived from 2-amino-2-methyl-1-propanol (Girgis, Hosni, & Barsoum, 2006).

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a specific chemical reaction), it’s difficult to predict the exact mechanism of action.

properties

IUPAC Name

2-[(5-bromopyridin-2-yl)amino]-2-methylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c1-9(2,6-13)12-8-4-3-7(10)5-11-8/h3-5,13H,6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESZUUDROCEANH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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